molecular formula C12H12N4S B12165531 5-Methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine CAS No. 77995-35-8

5-Methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B12165531
CAS No.: 77995-35-8
M. Wt: 244.32 g/mol
InChI Key: PONPELTUPXRSHB-UHFFFAOYSA-N
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Description

5-Methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine (CAS 77995-35-8) is a heterocyclic compound with the molecular formula C₁₂H₁₂N₄S and a molecular weight of 268.32 g/mol. It belongs to the tetrahydrobenzothienotriazolopyrimidine class, characterized by a fused bicyclic system integrating a benzothiophene, triazole, and pyrimidine moieties. This compound is synthesized via cyclization reactions of hydrazino derivatives under acidic or basic conditions, as seen in related derivatives . Its structural complexity and substitution patterns make it a scaffold of interest in medicinal chemistry, particularly for exploring antimicrobial, anticonvulsant, and enzyme-inhibitory activities .

Properties

CAS No.

77995-35-8

Molecular Formula

C12H12N4S

Molecular Weight

244.32 g/mol

IUPAC Name

7-methyl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C12H12N4S/c1-7-14-12-10(11-15-13-6-16(7)11)8-4-2-3-5-9(8)17-12/h6H,2-5H2,1H3

InChI Key

PONPELTUPXRSHB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCCC3)C4=NN=CN14

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-8,9,10,11-tetrahydrobenzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under acidic or basic conditions. For instance, the reaction of 2-aminobenzothiophene with hydrazine derivatives followed by cyclization with formic acid can yield the desired triazolopyrimidine structure.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-8,9,10,11-tetrahydrobenzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the aromatic ring or the triazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated various substituted tetrahydro compounds for their antibacterial and antifungal activities. Results showed that certain derivatives demonstrated superior activity against common pathogens compared to standard antibiotics such as ampicillin and ciprofloxacin .

Anticonvulsant Activity

The anticonvulsant potential of compounds similar to 5-Methyl-8,9,10,11-tetrahydro benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine has been documented in several studies. For instance, a series of tetrazole derivatives were synthesized and tested for their ability to protect against seizures induced by metrazole in animal models. Some compounds showed up to 100% protection against seizures, indicating strong anticonvulsant properties .

Antiviral Activity

The compound has also been investigated for its antiviral properties. It has been shown to inhibit key enzymes involved in viral replication. Specifically, binding affinity studies revealed that it interacts effectively with human APOBEC enzymes, which are critical for the antiviral defense mechanism .

Anticancer Potential

The anticancer activity of this compound has been explored through various synthetic derivatives. Research suggests that certain modifications enhance its efficacy against cancer cell lines by inducing apoptosis and inhibiting tumor growth through multiple pathways .

Anti-inflammatory Effects

Another significant application is in the field of anti-inflammatory research. Compounds derived from this structure have exhibited the ability to modulate inflammatory responses in vitro and in vivo, making them potential candidates for treating inflammatory diseases .

Activity TypeCompound DerivativeTest Organism/ModelResult
AntimicrobialVarious tetrahydro derivativesE. coli, S. aureusSuperior activity compared to ampicillin
AnticonvulsantTetrazole derivativesMice (metrazole-induced seizures)100% protection observed
Antiviral5-Methyl derivativesHuman APOBEC enzymesSignificant inhibition
AnticancerModified pyrimidinesCancer cell linesInduced apoptosis
Anti-inflammatoryThienopyrimidine derivativesInflammatory modelsReduced inflammation markers

Mechanism of Action

The mechanism of action of 5-Methyl-8,9,10,11-tetrahydrobenzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, thereby influencing their activity and resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The core structure of tetrahydrobenzothienotriazolopyrimidine allows diverse substitutions at positions 3, 5, and 8–11, significantly altering physicochemical and biological properties. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of Selected Derivatives
Compound Name Substituents Molecular Formula Key Features Synthesis Method Biological Activity
Target Compound (CAS 77995-35-8) 5-Methyl C₁₂H₁₂N₄S Methyl group at C5; planar fused-ring system Cyclization of 4-hydrazino derivatives with carboxylic acids in POCl₃ Under investigation
3-(3-Chlorophenyl)-8,9,10,11-tetrahydro... (8a) 3-Chlorophenyl C₁₇H₁₄ClN₄S Chlorophenyl at C3; enhances lipophilicity One-pot reaction of hydrazino derivative with 3-chlorobenzoic acid Antimicrobial
5-(Thiophen-2-yl)-3-(4-trifluoromethoxyphenyl)... (8d) 5-Thiophen-2-yl; 3-CF₃OPh C₁₈H₁₃F₃N₄OS₂ Electron-withdrawing CF₃O group; thiophene enhances π-stacking Cyclization with carbon disulfide and alkylation Antimicrobial
6-(4-Chlorobenzyl)-8,9,10,11-tetrahydro... (PDE1B Inhibitor) 6-(4-Cl-Benzyl) C₂₀H₁₇ClN₄OS Chlorobenzyl enhances PDE1B binding; brain-penetrant Alkylation of thienotriazolopyrimidinone PDE1B inhibition; memory enhancement
5-[3-(Trifluoromethyl)phenoxy]thieno[2,3-e]... (5o) 5-Trifluoromethylphenoxy C₁₆H₉F₃N₄OS CF₃ group increases metabolic stability; planar structure Alkylation of 3-amino-2-thiophenecarboxylate Anticonvulsant (ED₅₀: 11.5 mg/kg)
Key Observations:
  • Electron-Withdrawing Groups : Derivatives like 8d (CF₃OPh) exhibit enhanced antimicrobial activity due to increased electrophilicity .
  • Biological Specificity : The PDE1B inhibitor (chlorobenzyl-substituted) demonstrates >3000-fold selectivity over hERG, highlighting substituent-driven target specificity .

Physicochemical and Spectroscopic Properties

Table 2: Spectroscopic Data Comparison
Compound IR (cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Target Compound Not reported Expected signals: C5–C11 protons (2.3–2.9 ppm) Shielded methylenes (22–26 ppm); quaternary carbons (120–164 ppm)
8a (3-Chlorophenyl) NH absence (due to cyclization) Aromatic protons (7.2–7.9 ppm); C5–C11 (2.3–2.9 ppm) Quaternary carbons at 120–164 ppm; chlorophenyl carbons (125–135 ppm)
17a (Benzylsulfanyl) 2219 (C≡N), 1625 (C=N) Aromatic protons (7.26–7.89 ppm); SCH₂ (4.04 ppm) CH₃ (20.98 ppm); C≡N (119.66 ppm)
  • Methyl Group Impact : The target compound’s methyl group at C5 likely shields adjacent carbons, as seen in similar derivatives (e.g., 20.98 ppm for CH₃ in 10b ).
  • Planarity : Crystal structures (e.g., ) show near-planar fused rings, facilitating π-π interactions in receptor binding .

Biological Activity

5-Methyl-8,9,10,11-tetrahydro benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is a complex heterocyclic compound that has garnered attention due to its diverse biological activities. Its structure includes fused benzothieno and triazolopyrimidine rings, which are known for their potential therapeutic applications. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12H12N4S
  • Molecular Weight : 244.3155 g/mol
  • InChI Key : XVKYVKUHLSBCQL-UHFFFAOYSA-N

Biological Activities

The biological activities of 5-Methyl-8,9,10,11-tetrahydro benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine have been explored in various studies. Key findings include:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that certain substituted derivatives showed better antibacterial activity than standard antibiotics like ampicillin against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • The compound has also shown antifungal activity against Candida albicans, suggesting its potential in treating fungal infections .

Anticancer Properties

The compound has been investigated for its anticancer effects:

  • It was found to selectively inhibit the growth of p21-deficient cancer cells in vitro. This selectivity may be attributed to the compound's ability to interact with specific molecular targets involved in cell cycle regulation .
  • In another study, derivatives exhibited cytotoxic effects against several cancer cell lines with varying degrees of potency .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The unique structure allows it to bind to specific enzymes and inhibit their activity. This is particularly relevant in cancer therapy where enzyme modulation can lead to reduced tumor growth .
  • Receptor Modulation : The compound may also interact with cellular receptors, altering signaling pathways that contribute to disease progression .

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of various derivatives of 5-Methyl-8,9,10,11-tetrahydro benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine. The results indicated:

  • Zone of Inhibition : Compounds displayed significant zones of inhibition against tested bacterial strains.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 31 μg/mL to 125 μg/mL depending on the derivative and organism tested .

Case Study 2: Anticancer Activity

In a parallel synthesis study focusing on cytotoxic agents:

  • Compounds were screened against p21-deficient cancer cell lines.
  • Results showed that certain derivatives had IC50 values as low as 15 μM against specific cancer types .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Staphylococcus aureus, E. coli
Antifungal activity against Candida albicans
AnticancerCytotoxic effects on p21-deficient cancer cells
Selective inhibition with IC50 values < 20 μM

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